methanone CAS No. 89596-08-7](/img/structure/B14376026.png)
[2-(Morpholin-4-yl)pyridin-3-yl](phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Morpholin-4-yl)pyridin-3-ylmethanone: is a chemical compound that features a morpholine ring attached to a pyridine ring, which is further connected to a phenyl group through a methanone linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Morpholin-4-yl)pyridin-3-ylmethanone typically involves the reaction of 2-chloropyridine with morpholine under basic conditions to form 2-(morpholin-4-yl)pyridine. This intermediate is then reacted with benzoyl chloride in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like triethylamine or sodium hydroxide .
Industrial Production Methods: While specific industrial production methods for 2-(Morpholin-4-yl)pyridin-3-ylmethanone are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Alcohol derivatives of the methanone group.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
科学的研究の応用
Chemistry:
Catalysis: The compound can serve as a ligand in coordination chemistry, aiding in the formation of metal complexes that act as catalysts in various organic reactions.
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in designing molecules with anti-inflammatory or anti-cancer properties.
Industry:
作用機序
The mechanism by which 2-(Morpholin-4-yl)pyridin-3-ylmethanone exerts its effects is primarily through its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways involved in inflammation and cell proliferation.
類似化合物との比較
3-(Morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one: This compound shares a similar morpholine and pyridine structure but differs in the linkage to the phenyl group.
Di(pyridine-2-yl)methanone: This compound features two pyridine rings connected through a methanone linkage, lacking the morpholine ring.
Uniqueness:
Structural Features: The presence of both a morpholine ring and a pyridine ring connected to a phenyl group through a methanone linkage is unique to 2-(Morpholin-4-yl)pyridin-3-ylmethanone.
Versatility: Its ability to undergo various chemical reactions and form stable complexes with metals makes it versatile for multiple applications in research and industry.
特性
CAS番号 |
89596-08-7 |
|---|---|
分子式 |
C16H16N2O2 |
分子量 |
268.31 g/mol |
IUPAC名 |
(2-morpholin-4-ylpyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C16H16N2O2/c19-15(13-5-2-1-3-6-13)14-7-4-8-17-16(14)18-9-11-20-12-10-18/h1-8H,9-12H2 |
InChIキー |
XZBVZALNWBCDDI-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=C(C=CC=N2)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzonitrile, 4-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)carbonyl]-](/img/structure/B14375950.png)

![7-[(Furan-2-yl)oxy]hepta-2,4,6-trienenitrile](/img/structure/B14375968.png)

![2-Butoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14375980.png)
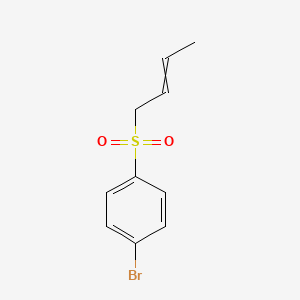
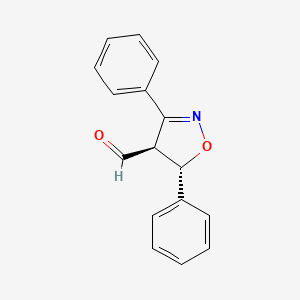
![N-{2-[4-(Morpholine-4-sulfonyl)phenyl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B14375995.png)
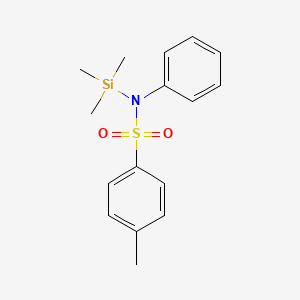
![Phenol, 4-chloro-2-[[(3-nitrophenyl)imino]methyl]-](/img/structure/B14376003.png)
![4-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid](/img/structure/B14376013.png)
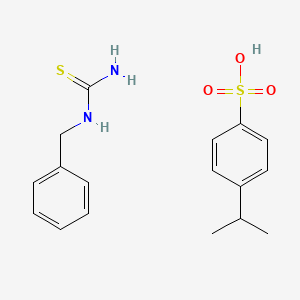
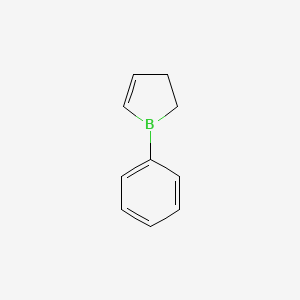
![N-tert-Butyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14376033.png)
